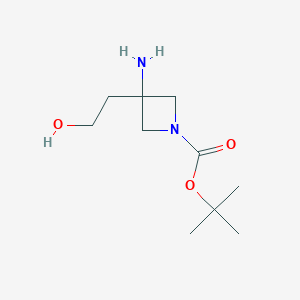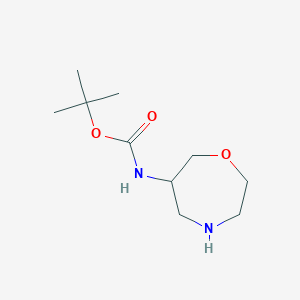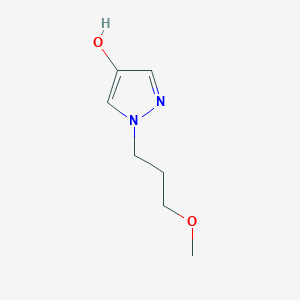
tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1780283-92-2 . It has a molecular weight of 216.28 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)N1CC(C1)CCO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 201.13649347 g/mol and the monoisotopic mass is also 201.13649347 g/mol . The topological polar surface area is 49.8 Ų .Applications De Recherche Scientifique
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
Research by Sajjadi and Lubell (2008) highlights the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including those related to tert-Butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate. This process involves multiple steps, such as regioselective allylation and intramolecular N-alkylation, to produce orthogonally protected amino acid-Aze chimeras for studying peptide activity (Sajjadi & Lubell, 2008).
Novel Building Blocks for Amino Alcohols and Polyamines
Jähnisch (1997) presents the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, a compound structurally related to this compound. This compound serves as a potential building block for amino alcohols and polyamines, highlighting its significance in chemical synthesis (Jähnisch, 1997).
Development of Bifunctional Compounds
Meyers et al. (2009) describe the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, another compound structurally related, showcasing efficient routes for creating bifunctional compounds. These are useful for derivative development and exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Synthesis of Cyclic Amino Acid Esters
The work by Moriguchi et al. (2014) on synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate reveals the process of creating cyclic amino acid esters, which are valuable in various chemical syntheses. This demonstrates the versatility of compounds related to this compound in generating structurally complex molecules (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
Ji, Wojtas, and Lopchuk (2018) discuss the synthesis of protected 3-haloazetidines, which are important in medicinal chemistry. These building blocks are used to create high-value azetidine-3-carboxylic acid derivatives, demonstrating the compound's significance in drug discovery and pharmaceutical development (Ji, Wojtas, & Lopchuk, 2018).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTUAVBFKKAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780283-92-2 | |
| Record name | tert-butyl 3-amino-3-(2-hydroxyethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)









![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)


